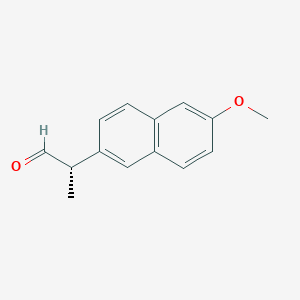

(S)-2-(6-methoxynaphthalen-2-yl)propanal

Description

(S)-2-(6-Methoxynaphthalen-2-yl)propanal is a chiral aldehyde derivative of naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). Its molecular formula is C₁₄H₁₄O₂, with a monoisotopic mass of 214.0994 g/mol and an average mass of 214.264 g/mol . The compound features a single stereocenter at the C2 position, conferring (S)-configuration, which is critical for its biological interactions. Structurally, it replaces the carboxylic acid group of naproxen with an aldehyde moiety, altering its reactivity and pharmacokinetic properties.

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex derivatives, such as hydrazones, amides, and prodrugs . For instance, it serves as a precursor in the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride, which is further reacted with amines to form bioactive amides .

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanal |

InChI |

InChI=1S/C14H14O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-10H,1-2H3/t10-/m1/s1 |

InChI Key |

RCGQAPUWWHXBOK-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Canonical SMILES |

CC(C=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems and Reaction Design

The most widely reported method for synthesizing (S)-2-(6-methoxynaphthalen-2-yl)propanal involves the hydroformylation of 2-methoxy-6-vinylnaphthalene (MVN). This reaction employs rhodium-based catalysts paired with chiral ligands to achieve high regioselectivity and enantiomeric excess (e.e.). Key studies highlight the use of Rh(CO)₂(acac) (rhodium dicarbonyl acetylacetonate) in combination with chelating bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) .

Under optimized conditions (80–100°C, 10–20 bar syngas pressure), this system achieves >98% selectivity toward the desired branched aldehyde, (S)-2-(6-methoxynaphthalen-2-yl)propanal, over the linear isomer. The choice of solvent significantly influences reaction kinetics, with nonpolar solvents like toluene enhancing catalyst stability and selectivity.

Table 1: Representative Hydroformylation Conditions and Outcomes

| Catalyst System | Temperature (°C) | Pressure (bar) | Solvent | Selectivity (%) | e.e. (%) |

|---|---|---|---|---|---|

| Rh(CO)₂(acac)/dppe | 80 | 15 | Toluene | 98 | 89 |

| Rh(CO)₂(acac)/BINAP | 100 | 20 | Benzene | 95 | 85 |

Mechanistic Insights and Stereochemical Control

The hydroformylation mechanism proceeds via the formation of a rhodium-hydride complex, which inserts into the vinyl group of MVN. The chiral ligand dictates the facial selectivity of carbon monoxide insertion, favoring the formation of the (S)-configured aldehyde. Nuclear magnetic resonance (NMR) studies of the product, including and spectra (Figs. 11–12 in), confirm the structural integrity and stereochemical purity of the aldehyde. For instance, the NMR spectrum in C₆D₆ reveals a doublet at δ 9.45 ppm (aldehyde proton) and a multiplet at δ 3.85 ppm (methoxy group), consistent with the target compound.

Post-Reduction and Oxidation Pathways

Following hydroformylation, the aldehyde intermediate can be reduced to (S)-2-(6-methoxynaphthalen-2-yl)propanol using NaBH₄, retaining >89% e.e.. Conversely, oxidation with Na₂WO₄ and H₂O₂ converts the aldehyde to naproxen (2-(6-methoxynaphthyl)propanoic acid) with >80% yield.

Alternative Synthetic Routes

Isomerization of Epoxide Intermediates

A patent (US5286902A) describes a multi-step process starting from 2,6-diisopropylnaphthalene, involving hydroperoxidation and acid-catalyzed rearrangement to yield 2-methoxy-6-isopropenylnaphthalene. While this route primarily targets naproxen, the epoxide intermediate (2-(6-methoxy-2-naphthyl)-1-propylene oxide) could theoretically undergo ring-opening reactions to form the propanal derivative. However, this pathway remains underexplored in the literature.

Analytical Characterization

Spectroscopic Data

The identity and purity of (S)-2-(6-methoxynaphthalen-2-yl)propanal are confirmed through:

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers, confirming ≥89% e.e. for the hydroformylation product.

Industrial Scalability and Challenges

The hydroformylation route demonstrates scalability, with ligand recycling and continuous-flow systems minimizing rhodium losses. However, challenges include:

-

Catalyst Cost : Rhodium’s high price necessitates efficient recovery.

-

Byproduct Formation : Trace amounts of linear aldehydes require purification via distillation or crystallization.

-

Oxidative Stability : The aldehyde’s sensitivity to air oxidation demands inert handling conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-methoxynaphthalen-2-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: (2S)-2-(6-Methoxy-2-naphthyl)propanoic acid.

Reduction: (2S)-2-(6-Methoxy-2-naphthyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(6-methoxynaphthalen-2-yl)propanal may have applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of naphthyl derivatives on biological systems.

Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

Industry: May be used in the production of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(6-methoxynaphthalen-2-yl)propanal would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Carboxylic Acid Derivatives: Naproxen and Ibuprofen

Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid) is the parent compound, with a carboxylic acid group instead of the aldehyde. It exhibits potent anti-inflammatory activity but is associated with gastrointestinal side effects due to its acidic nature . Ibuprofen ((S)-2-(4-isobutylphenyl)propanoic acid) shares structural similarities but lacks the naphthalene ring, leading to differences in potency and metabolism.

Key Findings :

- The aldehyde group in (S)-2-(6-methoxynaphthalen-2-yl)propanal reduces ulcerogenicity compared to carboxylic acid-containing NSAIDs like naproxen .

Ester Derivatives

Methyl Ester (Methyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate) is synthesized via acid-catalyzed esterification of naproxen. It exhibits improved lipophilicity, enhancing membrane permeability but reducing anti-inflammatory activity compared to the parent acid . Trimethoxybenzyl Ester ((S)-3,4,5-trimethoxybenzyl propanoate) demonstrates enhanced 5-lipoxygenase (5-LOX) inhibitory activity, highlighting the role of ester substituents in modulating enzyme binding .

| Compound | Molecular Formula | Bioactivity | Reference |

|---|---|---|---|

| Methyl Ester | C₁₅H₁₆O₃ | Improved lipophilicity; reduced COX inhibition | |

| Trimethoxybenzyl Ester | C₂₄H₂₆O₆ | Potent 5-LOX inhibition (IC₅₀ = 0.8 µM) |

Amide Derivatives

Amide derivatives are synthesized to mitigate gastrointestinal toxicity. N-(2,2-Diphenylethyl)propanamide exhibits retained anti-inflammatory activity without ulcerogenic effects .

Synthesis Note: Amides are typically formed using carbodiimides (DCC) and DMAP, achieving yields of 59–88% .

Thiourea and Sulfonate Derivatives

Thiourea Derivatives (e.g., (S)-2-(6-methoxynaphthalen-2-yl)-N-(phenylcarbamothioyl)propanamide) show moderate cytotoxic activity against cancer cell lines (IC₅₀ = 32–45 µM) . Sulfonate Derivatives (e.g., 4-((2-propanoylhydrazinylidene)methyl)phenyl tosylate) exhibit antimicrobial activity, with MIC values of 4–16 µg/mL against Staphylococcus aureus .

Morpholine and Hydrazone Derivatives

Morpholine Derivative (2-(6-methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one) was crystallographically characterized, revealing planar naphthalene and morpholine rings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-(6-methoxynaphthalen-2-yl)propanal, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves derivatization of (S)-Naproxen [(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid], a well-documented precursor. For example, reduction of the carboxylic acid group to an aldehyde can be achieved via LiAlH₄ or specialized reducing agents. Alternative routes may involve nucleophilic substitution or coupling reactions starting from 6-methoxy-2-naphthol derivatives, as seen in analogous syntheses of morpholine and ester derivatives . Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., THF, DMF), and controlled temperatures (0–25°C) to prevent over-reduction or side reactions.

Q. How are spectroscopic and crystallographic techniques applied to confirm the structure and enantiomeric purity of (S)-2-(6-methoxynaphthalen-2-yl)propanal derivatives?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR confirms the aldehyde proton (δ ~9-10 ppm) and methoxy group (δ ~3.8 ppm). IR spectroscopy identifies the C=O stretch (~1720 cm⁻¹) and aldehyde C–H stretch (~2820, 2720 cm⁻¹). Chiral HPLC or polarimetry validates enantiomeric purity .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 refines atomic coordinates and confirms stereochemistry. For example, monoclinic space groups (e.g., P2₁) are common for chiral derivatives, with unit cell parameters (e.g., a = 9.59 Å, b = 6.63 Å, c = 12.34 Å) derived from datasets collected on Bruker or Rigaku diffractometers .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of (S)-2-(6-methoxynaphthalen-2-yl)propanal in varying solvent environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure, frontier molecular orbitals (HOMO/LUMO), and solvation effects. Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., polarity, dielectric constant) to predict stability against hydrolysis or oxidation. These models guide solvent selection (e.g., non-polar hexane for storage vs. polar DMSO for reactions) .

Q. What strategies resolve discrepancies in crystallographic data between derivatives of (S)-2-(6-methoxynaphthalen-2-yl)propanal?

- Methodology : Discrepancies in unit cell parameters or bond angles (e.g., β angles varying by >1°) are addressed by:

- Re-refinement using updated software versions (e.g., SHELXL 2018 vs. 2015) to incorporate new constraints .

- Validation tools like PLATON to check for missed symmetry or twinning .

- Comparative analysis of isostructural analogs (e.g., ester vs. amide derivatives) to identify systematic errors .

Q. How are nanoparticle-based delivery systems (e.g., Fe₃O₄-APTES) optimized for targeted delivery of (S)-2-(6-methoxynaphthalen-2-yl)propanal derivatives?

- Methodology :

- Synthesis : Co-precipitation synthesizes Fe₃O₄ nanoparticles, which are functionalized with APTES [(3-aminopropyl)triethoxysilane] to enhance drug loading via Schiff base formation with the aldehyde group .

- Characterization : Dynamic Light Scattering (DLS) measures particle size (50–100 nm), while FT-IR confirms APTES binding (Si–O–Si stretches at ~1100 cm⁻¹).

- Release Studies : pH-dependent release profiles (e.g., faster at pH 5.0 vs. 7.4) are quantified using HPLC, simulating physiological and lysosomal conditions .

Q. What derivatization strategies enhance the bioactivity or stability of (S)-2-(6-methoxynaphthalen-2-yl)propanal?

- Methodology :

- Acylation : Reaction with acyl chlorides (e.g., propanoyl chloride) forms stable esters, characterized by LC-MS and SC-XRD .

- Schiff Base Formation : Condensation with primary amines (e.g., morpholine) yields imine derivatives, monitored by TLC and purified via column chromatography (hexane:EtOAc) .

- Protection-Deprotection : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the aldehyde during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.